2-Bromo-4-(bromomethyl)-1-methylbenzene
Overview
Description
2-Bromo-4-(bromomethyl)-1-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and an additional bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene typically involves the bromination of 4-methylbenzyl bromide. This can be achieved through the following steps:
Bromination of Toluene: Toluene is first brominated to form 4-methylbenzyl bromide. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Further Bromination: The 4-methylbenzyl bromide is then subjected to further bromination to introduce the second bromine atom at the para position relative to the methyl group. This step also uses bromine (Br2) and a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution, potassium cyanide (KCN) in ethanol, or ammonia (NH3) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-4-(hydroxymethyl)-1-methylbenzene, 2-cyano-4-(cyanomethyl)-1-methylbenzene, or 2-amino-4-(aminomethyl)-1-methylbenzene.
Oxidation: Formation of 2-bromo-4-(bromomethyl)benzoic acid or 2-bromo-4-(bromomethyl)benzaldehyde.
Reduction: Formation of 2-bromo-4-methyl-1-methylbenzene or 4-(bromomethyl)-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-1-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. This leads to the formation of new carbon-nucleophile bonds and the release of bromide ions. The compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring is activated by the electron-donating methyl group, facilitating the substitution of hydrogen atoms with electrophiles.
Comparison with Similar Compounds
2-Bromo-4-(bromomethyl)-1-methylbenzene can be compared with other similar compounds, such as:
4-Bromo-1-methylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-methylbenzene: The bromine atom is positioned ortho to the methyl group, affecting its reactivity and steric hindrance.
4-(Bromomethyl)-1-methylbenzene: Lacks the second bromine atom, reducing its versatility in chemical reactions.
The uniqueness of this compound lies in its dual bromine substitution, which enhances its reactivity and allows for a wider range of chemical transformations.
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQPVINTIOVYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624071 | |
Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259231-26-0 | |
Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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